3-(5-Aminopyrimidin-2-yl)benzoic acid
Description
3-(5-Aminopyrimidin-2-yl)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with an amino group at the 5-position and a carboxylic acid group at the 3-position of the benzene ring. The amino and pyrimidine moieties suggest roles in medicinal chemistry, particularly in targeting enzymes or receptors due to hydrogen-bonding capabilities and aromatic stacking interactions.
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-(5-aminopyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O2/c12-9-5-13-10(14-6-9)7-2-1-3-8(4-7)11(15)16/h1-6H,12H2,(H,15,16) |
InChI Key |
FJGNTZLHPNFKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the pyrimidine ring with appropriate substitution.
- Introduction of the amino group at the 5-position of the pyrimidine.
- Coupling or condensation with a benzoic acid derivative at the 2-position of the pyrimidine.
The key challenge lies in selectively functionalizing the pyrimidine ring and controlling the substitution pattern to yield the desired isomer.
Pyrimidine Ring Formation and Amino Group Introduction
A patented industrial process (WO2014023681A1) describes the preparation of 4,6-dihalopyrimidin-5-amines, which are structurally related to 5-aminopyrimidine derivatives, through a sequence of reactions starting from low-cost, commercially available materials. The process involves:
- Condensation to form the 4,6-dihydroxypyrimidine ring.
- Alkylation of thiol groups (if present) to introduce side chains.
- Deprotection of amino groups to yield the 5-aminopyrimidine core.
- Halogenation of hydroxyl groups to form dihalopyrimidines.
This method is noted for its mild conditions, high yield, and suitability for industrial scale-up, with improved environmental and cost profiles compared to previous methods. The amino group is typically introduced via hydrogenation of nitro or diazo precursors or by deprotection steps after ring formation.
Coupling with Benzoic Acid Derivatives
According to synthetic routes reported in medicinal chemistry research, the coupling of the aminopyrimidine with benzoic acid derivatives can be achieved through:
- Activation of carboxylic acid derivatives (e.g., methyl esters) using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT).
- Subsequent condensation with amine-functionalized pyrimidines under basic conditions (e.g., N,N-Diisopropylethylamine, DIPEA).
- Hydrolysis of ester intermediates to yield the free carboxylic acid.
This approach allows for the preparation of key ester intermediates, which upon hydrolysis furnish the target this compound.
Representative Synthetic Scheme
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation to form 4,6-dihydroxypyrimidine | Commercially available precursors, mild heating | Pyrimidine ring with hydroxyl groups |
| 2 | Alkylation of thiol (if applicable) | Alkyl halides, base | Alkylated pyrimidine intermediate |
| 3 | Deprotection of amino group | Hydrogenation or chemical deprotection | 5-Aminopyrimidine derivative |
| 4 | Halogenation of hydroxyl groups | Halogenating agents (Cl2, Br2, I2), 70–140 °C | Dihalopyrimidine intermediate |
| 5 | Activation of benzoic acid derivative | EDCI, HOBT, DIPEA | Activated ester intermediate |
| 6 | Coupling of aminopyrimidine with benzoic acid derivative | Base, room temperature to mild heat | Ester intermediate |
| 7 | Hydrolysis of ester | NaOH, aqueous conditions | This compound |
Analysis of Preparation Methods
Advantages of the Patented Process
- Use of inexpensive, commercially available starting materials reduces production cost.
- Mild reaction conditions minimize degradation and side reactions.
- High yields and selectivity improve overall efficiency.
- Environmentally friendly due to reduced waste and safer reagents.
- Industrial scalability demonstrated, addressing challenges in large-scale synthesis.
Challenges and Considerations
- Control of regioselectivity during pyrimidine ring formation and substitution.
- Efficient removal of protecting groups without affecting sensitive functionalities.
- Optimization of coupling conditions to maximize yield and purity.
- Handling of halogenating agents requires safety precautions.
- Purification steps to isolate the final product in high purity.
Data Tables Summarizing Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrimidine ring formation | Condensation of starting materials | 70–100 | 4–8 | 75–85 | Mild conditions, robust |
| Alkylation of thiol | Alkyl halide, base | 25–50 | 2–4 | 80–90 | Selective alkylation |
| Amino group deprotection | Hydrogenation (Pd/C) or chemical | 25–40 | 1–3 | 85–95 | High selectivity |
| Halogenation | Cl2, Br2, or I2 | 70–140 | 1–2 | 70–80 | Controlled halogenation |
| Ester activation | EDCI, HOBT, DIPEA | 0–25 | 1–2 | 80–90 | Efficient coupling |
| Coupling reaction | Aminopyrimidine + activated ester | 25–50 | 2–6 | 75–85 | Optimized for purity |
| Ester hydrolysis | NaOH, aqueous | 25–60 | 2–4 | >90 | Complete conversion |
Perspectives from Varied Sources
- Patent Literature : Emphasizes industrial feasibility, cost-effectiveness, and environmental benefits of the described processes.
- Chemical Databases (PubChem) : Provide structural and molecular data supporting the identity and properties of this compound.
- Scientific Publications : Detail synthetic routes involving carbodiimide-mediated coupling and hydrolysis steps, highlighting the versatility of the compound in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Aminopyrimidin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
3-(5-Aminopyrimidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Aminopyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it disrupts the signaling pathways in bacteria, preventing them from forming biofilms and communicating effectively . This compound can also interact with enzymes such as acetylcholinesterase, inhibiting their activity and potentially providing therapeutic benefits .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Key physicochemical differences between 3-(5-Aminopyrimidin-2-yl)benzoic acid and its analogs are summarized in Table 1.
*Theoretical values inferred from analogs.
Key Observations:
- Lipophilicity (XLogP3): The amino group in this compound likely increases hydrophilicity compared to methyl-substituted derivatives (e.g., XLogP3 = 3.5 for the compound in ), but slightly reduces it relative to hydroxylated analogs (e.g., XLogP3 = ~0.8 for 3-(5-hydroxypyrimidin-2-yl)benzoic acid) .
Extraction and Diffusivity
Benzoic acid derivatives exhibit distinct extraction efficiencies and diffusivities based on substituents. For example:
- Extraction Rates: Benzoic acid itself shows a high extraction rate (>98% in <5 minutes) in emulsion liquid membranes due to its favorable distribution coefficient (m) . Substituted derivatives like this compound may exhibit reduced extraction rates compared to unmodified benzoic acid, as polar substituents (e.g., amino groups) lower membrane phase solubility .
- Effective Diffusivity: The mobility order in membrane phases is benzoic acid > acetic acid > phenol . Bulky substituents (e.g., pyrimidine rings) in this compound could further reduce diffusivity compared to simpler analogs.
Pharmacological Activity
Structural analogs highlight the impact of substituents on biological activity:
- The amino group in this compound may similarly modulate receptor binding.
- Enzyme Inhibition: Compounds like 5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid () are designed to inhibit enzymes such as carbonic anhydrase, leveraging hydrophobic substituents for active-site penetration . In contrast, the pyrimidine-amino scaffold may favor interactions with nucleotide-binding domains.
Biological Activity
3-(5-Aminopyrimidin-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₉N₃O₂
- Molecular Weight : 215.21 g/mol
- CAS Number : 914349-45-4
The compound features a benzoic acid moiety linked to a pyrimidine ring, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been investigated for its potential as a bioactive molecule with various pharmacological effects.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound acts as a probe for investigating enzyme activity, potentially modulating pathways involved in disease processes.
- Receptor Interaction : It may interact with adenosine receptors, influencing neurotransmission and other physiological responses.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antitumor Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against specific bacterial strains.
- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cells | |
| Antimicrobial | Effective against specific bacterial strains | |
| Neuroprotective | Potential protective effects in neurodegeneration |
Detailed Research Findings
- Antitumor Studies : A study investigated the cytotoxic effects of this compound on various cancer cell lines, revealing IC50 values indicating significant activity (IC50 < 10 µM) against breast and lung cancer cells .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of the compound, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 10 to 50 µg/mL .
- Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
